N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
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Overview
Description
N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethyl group, two dimethyl groups, and a 4-methylcyclohexyl group attached to the ethane-1,2-diamine backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method is the alkylation of ethylenediamine with ethyl bromide and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of ethylenediamine, ethyl bromide, and dimethyl sulfate into the reactor, followed by separation and purification of the product using distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Substituted ethylenediamine derivatives
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. It is also employed as a catalyst in various organic reactions.
Biology: Investigated for its potential as a chelating agent in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. Additionally, the compound’s structure allows it to interact with biological molecules, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar structure but with four methyl groups instead of ethyl and cyclohexyl groups.
N,N’-Dimethylethylenediamine: Lacks the ethyl and cyclohexyl groups, making it less sterically hindered.
N,N-Dimethyl-N’-ethylethylenediamine: Similar but without the cyclohexyl group.
Uniqueness
N’-ethyl-N,N-dimethyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 4-methylcyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in applications where selective binding and reactivity are desired.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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